molecular formula C25H26N2O7S2 B2779432 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate CAS No. 438029-08-4

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate

Cat. No.: B2779432
CAS No.: 438029-08-4
M. Wt: 530.61
InChI Key: OYWMLNDCCVBJSC-UHFFFAOYSA-N
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Description

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the thiophene and benzoyl groups. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate: This compound shares the benzodioxole and ethyl ester groups but lacks the thiophene and dimethylsulfamoyl groups.

    Ethyl (1,3-benzodioxol-5-ylmethyl)aminoacetate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S2/c1-5-32-25(29)22-15(2)21(13-16-6-11-19-20(12-16)34-14-33-19)35-24(22)26-23(28)17-7-9-18(10-8-17)36(30,31)27(3)4/h6-12H,5,13-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWMLNDCCVBJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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